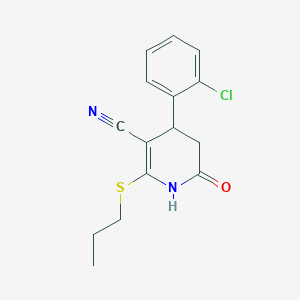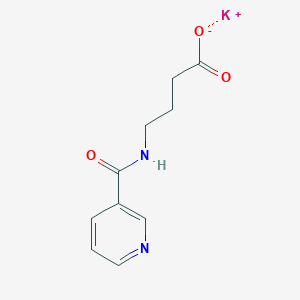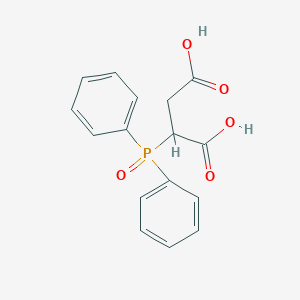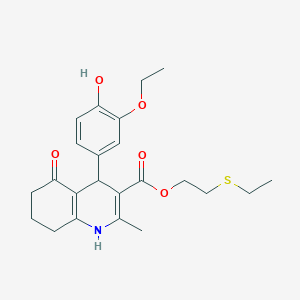![molecular formula C17H27NO B5244443 1-[3-(3-Methyl-4-propan-2-ylphenoxy)propyl]pyrrolidine](/img/structure/B5244443.png)
1-[3-(3-Methyl-4-propan-2-ylphenoxy)propyl]pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[3-(3-Methyl-4-propan-2-ylphenoxy)propyl]pyrrolidine is a synthetic organic compound that features a pyrrolidine ring attached to a phenoxypropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(3-Methyl-4-propan-2-ylphenoxy)propyl]pyrrolidine typically involves the reaction of 3-(3-Methyl-4-propan-2-ylphenoxy)propyl bromide with pyrrolidine under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, and a base like potassium carbonate is used to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow synthesis, which allows for better control over reaction conditions and improved yields. The use of automated reactors and real-time monitoring systems ensures consistent product quality and scalability.
Chemical Reactions Analysis
Types of Reactions
1-[3-(3-Methyl-4-propan-2-ylphenoxy)propyl]pyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or carbonyl groups present in the molecule.
Substitution: Nucleophilic substitution reactions can occur at the phenoxy group, where halogens or other leaving groups can be replaced by nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium catalyst (Pd/C)
Substitution: Sodium hydride (NaH), potassium carbonate (K₂CO₃)
Major Products Formed
Oxidation: Formation of hydroxyl or carbonyl derivatives
Reduction: Formation of saturated hydrocarbons or alcohols
Substitution: Formation of substituted phenoxy derivatives
Scientific Research Applications
1-[3-(3-Methyl-4-propan-2-ylphenoxy)propyl]pyrrolidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its ability to interact with specific biological targets.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 1-[3-(3-Methyl-4-propan-2-ylphenoxy)propyl]pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
1-methyl-4-[3-(3-propan-2-ylphenoxy)propyl]piperazine: Similar structure but contains a piperazine ring instead of a pyrrolidine ring.
1-methyl-4-[3-(3-methyl-5-propan-2-ylphenoxy)propyl]piperazine: Similar structure with a methyl group at a different position on the phenoxy ring.
Uniqueness
1-[3-(3-Methyl-4-propan-2-ylphenoxy)propyl]pyrrolidine is unique due to the presence of the pyrrolidine ring, which imparts distinct stereochemical and electronic properties. This uniqueness can lead to different biological activities and applications compared to similar compounds with different ring structures.
Properties
IUPAC Name |
1-[3-(3-methyl-4-propan-2-ylphenoxy)propyl]pyrrolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO/c1-14(2)17-8-7-16(13-15(17)3)19-12-6-11-18-9-4-5-10-18/h7-8,13-14H,4-6,9-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAYQLFCHBJMMJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCCCN2CCCC2)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4-Tert-butylphenyl)-[4-(3-chlorophenyl)piperazin-1-yl]methanethione](/img/structure/B5244379.png)
![ethyl 1-[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]-4-(3-phenylpropyl)-4-piperidinecarboxylate](/img/structure/B5244395.png)
![2-Naphthalenamine, 1-[(1-methyl-1H-benzimidazol-2-yl)azo]-N-phenyl-](/img/structure/B5244399.png)

![[4-[(E)-[2-(4-chlorophenyl)-5-oxo-1,3-oxazol-4-ylidene]methyl]-2-ethoxyphenyl] 2-phenylacetate](/img/structure/B5244413.png)
![3-[4-(3,4-dimethylbenzoyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine](/img/structure/B5244428.png)

![(5E)-5-[(2,4-dichlorophenyl)methylidene]-1-(4-ethoxyphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B5244436.png)
![N~2~-(2-methoxyphenyl)-N~2~-(phenylsulfonyl)-N-[4-(propan-2-yl)phenyl]glycinamide](/img/structure/B5244440.png)
![N-({1-[2-(4-fluorophenyl)ethyl]-4-piperidinyl}methyl)-4-(3-hydroxy-3-methyl-1-butyn-1-yl)-N-methylbenzamide](/img/structure/B5244451.png)
![N-ethyl-2-methyl-5-[6-(1-pyrrolidinyl)-3-pyridazinyl]benzenesulfonamide](/img/structure/B5244463.png)
![1-allyl-3-[1-(4-bromophenyl)benzo[f]quinolin-3-yl]pyridinium iodide](/img/structure/B5244467.png)
